molecular formula C25H24F3N3OS B11544426 2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311784-12-0

2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11544426
CAS No.: 311784-12-0
M. Wt: 471.5 g/mol
InChI Key: YEECNBLWAJOOBO-UHFFFAOYSA-N
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Description

2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions within the molecule, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others .

Comparison with Similar Compounds

When compared to similar compounds, 2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical behavior and applications.

Properties

CAS No.

311784-12-0

Molecular Formula

C25H24F3N3OS

Molecular Weight

471.5 g/mol

IUPAC Name

2-amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H24F3N3OS/c1-24(2,3)20-12-11-19(33-20)21-14(13-29)23(30)31(17-9-6-10-18(32)22(17)21)16-8-5-4-7-15(16)25(26,27)28/h4-5,7-8,11-12,21H,6,9-10,30H2,1-3H3

InChI Key

YEECNBLWAJOOBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C(F)(F)F)N)C#N

Origin of Product

United States

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